molecular formula C14H15N5O3S B2378039 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034279-93-9

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2378039
CAS No.: 2034279-93-9
M. Wt: 333.37
InChI Key: IGHNNWXQNCCRMR-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, making it a valuable candidate for various chemical reactions and biological activities.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-2-18-6-3-10(17-18)12(20)15-5-7-19-13(21)11-9(4-8-23-11)16-14(19)22/h3-4,6,8H,2,5,7H2,1H3,(H,15,20)(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHNNWXQNCCRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as D-dopachrome tautomerase, which plays a role in cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound for targeted therapeutic applications .

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